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This guide provides a detailed comparison of the off-target kinase profiling of a representative

potent and selective ATM inhibitor, M3541, which will be referred to as ATM Inhibitor-10 for the

purpose of this guide. The data presented here is based on findings for M3541, a well-

characterized ATM inhibitor with sub-nanomolar potency and high selectivity.[1][2] This

document is intended to offer an objective comparison of its performance against other kinases

and provide supporting experimental data for researchers in drug discovery and development.

Executive Summary
ATM Inhibitor-10 (represented by M3541) is a highly potent and selective ATP-competitive

inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][3] Extensive kinase profiling reveals

minimal off-target activity, making it a valuable tool for studying ATM signaling and a promising

candidate for therapeutic development. This guide summarizes the selectivity profile of ATM
Inhibitor-10, details the experimental methodologies used for kinase profiling, and visualizes

key concepts through diagrams.

Off-Target Kinase Profile
The selectivity of ATM Inhibitor-10 was assessed against a broad panel of kinases. The

following table summarizes the inhibitory activity of M3541 against ATM and other closely

related PI3K-related kinases (PIKKs) as well as other off-target kinases identified in a screen of

292 kinases.[1]
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Table 1: Inhibitory Activity of ATM Inhibitor-10 (M3541) against a Panel of Kinases

Kinase Target IC50 (nmol/L)
% Inhibition at 1
µmol/L

Notes

ATM 0.25 >99% Primary Target

DNA-PK 15 -
60-fold less potent

than against ATM[1]

mTOR >1000 <50% Negligible inhibition[1]

PI3Kα >1000 <50% Negligible inhibition[1]

PI3Kβ >1000 <50% Negligible inhibition[1]

PI3Kγ >1000 <50% Negligible inhibition[1]

PI3Kδ >1000 <50% Negligible inhibition[1]

ATR >1000 <50% Negligible inhibition[1]

ARK5 - >50% Off-target hit

FMS - >50% Off-target hit

FMS Y969C - >50% Off-target hit (mutant)

CLK2 - >50% Off-target hit

Data is based on the published results for M3541.[1]

Experimental Protocols
The off-target kinase profiling of ATM Inhibitor-10 (M3541) was primarily conducted using

advanced screening platforms such as KINOMEscan® and SelectScreen™ Profiling Services.

These assays are designed to quantify the interaction of a test compound with a large number

of kinases.

KINOMEscan® Assay Platform
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The KINOMEscan® technology is a high-throughput, active site-directed competition binding

assay.[4][5][6] It quantitatively measures the binding of a compound to over 480 human

kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase active site. The amount of kinase captured

on a solid support is quantified using a sensitive method like quantitative PCR (qPCR) for a

DNA-tagged kinase. A lower amount of captured kinase in the presence of the test compound

indicates stronger binding.

Workflow:

Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support.

Competition: The DNA-tagged kinase, the test compound, and the immobilized ligand are

incubated together.

Washing: Unbound components are washed away.

Quantification: The amount of bound kinase is measured by qPCR of the DNA tag. The

results are reported as percent of DMSO control, where a lower percentage indicates

stronger binding.
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KINOMEscan® Workflow
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KINOMEscan® Assay Workflow

SelectScreen™ Kinase Profiling Service
The SelectScreen™ service from Thermo Fisher Scientific utilizes various assay technologies,

including Z'-LYTE™, Adapta™, and LanthaScreen™, to determine the inhibitory activity of

compounds against a large panel of kinases.[7][8][9]

Z'-LYTE™ Assay Principle: This technology is based on Fluorescence Resonance Energy

Transfer (FRET). A synthetic peptide substrate for the kinase is labeled with a donor and an

acceptor fluorophore. In the absence of phosphorylation, a protease cleaves the peptide,

separating the fluorophores and disrupting FRET. Phosphorylation by the kinase protects the

peptide from cleavage, maintaining the FRET signal. Inhibition of the kinase leads to less

phosphorylation, more cleavage, and a decrease in the FRET signal.[8]

Workflow:
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Kinase Reaction: The kinase, ATP, the FRET peptide substrate, and the test compound are

incubated together.

Development: A site-specific protease is added.

Signal Detection: The fluorescence is measured to determine the ratio of donor to acceptor

emission. A higher ratio indicates greater inhibition.

Z'-LYTE™ Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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